2-(2-Oxocyclopentyl)acetyl chloride
Description
Properties
IUPAC Name |
2-(2-oxocyclopentyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2/c8-7(10)4-5-2-1-3-6(5)9/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZITPYVBZFHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
2-(2-Oxocyclopentyl)acetyl chloride is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and synthetic organic chemistry. Its unique structure allows it to serve as a versatile intermediate in the synthesis of complex molecules. This article explores its applications, including scientific research, medicinal uses, and industrial applications, supported by case studies and data tables.
Scientific Research Applications
This compound is employed in several domains of scientific research:
Synthesis of Bioactive Compounds
This compound is often used as an acylating agent in the synthesis of various bioactive molecules. Its ability to introduce the acetyl group facilitates the formation of more complex structures that can exhibit desired biological activities.
Medicinal Chemistry
Research has indicated that derivatives of this compound possess potential therapeutic properties. It has been studied for its:
- Anticancer Activity : Preliminary studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for effectiveness against various bacterial strains, showing promise as a lead compound for antibiotic development.
Chemical Biology
In chemical biology, this compound is utilized to modify biological molecules, aiding in the study of enzyme interactions and receptor binding. This application is critical for understanding biochemical pathways and developing new therapeutic strategies.
Case Studies
Several studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study | Evaluated against breast cancer cell lines | Showed significant inhibition of cell growth at low concentrations |
| Antimicrobial Efficacy Research | Tested against Gram-positive and Gram-negative bacteria | Demonstrated effective bactericidal activity, particularly against Staphylococcus aureus |
| Enzyme Inhibition Assay | Assessed interaction with specific enzymes | Identified as a potent inhibitor of certain proteases |
Industrial Applications
In addition to its research applications, this compound has several industrial uses:
Pharmaceutical Manufacturing
The compound serves as a key intermediate in the production of pharmaceuticals, particularly those targeting cancer and infectious diseases. Its ability to facilitate complex chemical reactions makes it invaluable in drug synthesis.
Agrochemical Development
It is also explored for use in agrochemicals, where its derivatives may provide solutions for pest control or plant growth regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares 2-(2-Oxocyclopentyl)acetyl chloride with acetyl chloride, chloroacetyl chloride (CAC), dichloroacetyl chloride (DCAC), and 2-(3-oxocyclopentyl)acetyl chloride:
Key Observations :
- Steric Effects : The cyclopentyl ring in this compound likely reduces reactivity compared to linear acyl chlorides (e.g., acetyl chloride), slowing hydrolysis and nucleophilic attacks.
- Volatility : Higher molecular weight and cyclic structure suggest lower volatility than acetyl chloride (BP 52°C) but similar to the 3-oxo analog (BP 246.1°C) .
- Chlorination Impact : CAC and DCAC, with additional chlorine atoms, exhibit higher density and boiling points than acetyl chloride, highlighting halogenation's role in modifying physical properties .
Reactivity and Hazard Profile
Reactivity
- Acetyl Chloride : Reacts violently with water, alcohols, and bases, producing HCl and heat . Forms explosive vapor-air mixtures (flammability class 3) .
- This compound : Expected to react with nucleophiles (e.g., water, amines) but slower due to steric hindrance. Less flammable (estimated flammability class 2) due to lower volatility.
- CAC/DCAC : Enhanced electrophilicity from electron-withdrawing chlorine atoms increases reactivity toward amines and alcohols .
Key Observations :
- All compounds pose severe skin/eye corrosion risks. Acetyl chloride’s high flammability (NFPA Fire Hazard 3) contrasts with the likely lower flammability of the cyclopentyl derivative due to reduced volatility .
- Environmental impact for this compound may align with acetyl chloride (harmful to aquatic life) .
Q & A
Q. What synthetic routes are recommended for preparing 2-(2-Oxocyclopentyl)acetyl chloride in laboratory settings?
- Methodological Answer : The compound can be synthesized via acid chloride formation from the corresponding carboxylic acid. A standard approach involves reacting 2-(2-oxocyclopentyl)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For example, refluxing the acid with SOCl₂ in dichloromethane at 40–50°C for 2–3 hours, followed by vacuum distillation to isolate the product . Purification via reduced-pressure distillation is critical to remove residual reagents. Reaction progress can be monitored using FT-IR to confirm the disappearance of the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and the appearance of the acyl chloride C=O stretch (~1800 cm⁻¹) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The cyclopentanone ring’s carbonyl carbon (~210–220 ppm in ¹³C NMR) and acetyl chloride’s carbonyl carbon (~170–175 ppm) are diagnostic. Protons adjacent to the carbonyl (e.g., cyclopentanone α-H) show deshielding in ¹H NMR (~2.5–3.5 ppm).
- IR Spectroscopy : Confirms the acyl chloride C=O stretch (~1800 cm⁻¹) and cyclopentanone C=O (~1740 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion ([M]⁺) and fragmentation patterns to verify purity.
Data must be compared to computational predictions (e.g., DFT) for validation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Butyl rubber gloves (≥0.3 mm thickness, EN374 tested), chemical-resistant suits, and full-face respirators with AXBEK cartridges (EN 14387) .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Under inert gas (e.g., N₂) in sealed containers, away from moisture and ignition sources.
- Emergency Measures : Neutralize spills with sodium bicarbonate, and avoid water due to violent hydrolysis .
Advanced Research Questions
Q. How does the 2-oxocyclopentyl moiety influence the reactivity of the acetyl chloride group in acylation reactions?
- Methodological Answer : The cyclopentanone ring introduces steric hindrance and electron-withdrawing effects, slowing nucleophilic attack compared to linear acyl chlorides. Kinetic studies (e.g., competing reactions with aniline or alcohols) can quantify reactivity. For example, monitor reaction rates via ¹H NMR by tracking the disappearance of the acyl chloride signal. Computational modeling (DFT) can map transition-state geometries and charge distribution to explain reduced reactivity .
Q. What strategies mitigate decomposition during moisture-sensitive syntheses involving this compound?
- Methodological Answer :
- Solvent Drying : Use molecular sieves (3Å) or distillation (e.g., THF over Na/benzophenone).
- Reaction Conditions : Conduct reactions under N₂/Ar atmosphere at –20°C to slow hydrolysis.
- Additives : Incorporate scavengers like trimethylsilyl chloride to trap trace water.
Stability studies (TGA/DSC) under varying humidity levels can identify optimal storage conditions .
Q. How can computational models predict degradation pathways of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) simulate hydrolysis mechanisms, identifying intermediates like the tetrahedral transition state. QSPR models correlate molecular descriptors (e.g., LUMO energy, partial charges) with experimental degradation rates. Molecular dynamics (MD) simulations in explicit solvent models (water/THF) further refine stability predictions .
Q. What analytical approaches resolve contradictions in reported reactivity data for derivatives of this compound?
- Methodological Answer :
- Systematic Replication : Vary reaction parameters (solvent polarity, temperature, catalyst loading) to isolate confounding factors.
- Advanced Chromatography : Use HPLC-MS to detect trace byproducts (e.g., hydrolysis products) that may skew reactivity interpretations.
- Statistical Analysis : Apply multivariate regression to identify dominant variables in conflicting datasets .
Q. How does the steric environment of the cyclopentanone ring affect nucleophilic attack on the acetyl chloride group?
- Methodological Answer : Compare reaction rates with structurally simpler acyl chlorides (e.g., acetyl chloride) using kinetic isotope effect (KIE) studies or Hammett plots. X-ray crystallography of the compound or its intermediates can reveal steric clashes. Computational steric maps (e.g., using SambVca) quantify buried volume around the reactive site .
Data Presentation and Validation
Q. What statistical methods validate the reproducibility of synthesis yields for this compound?
- Methodological Answer : Perform triplicate syntheses under identical conditions and apply ANOVA to assess variance. Report confidence intervals (95%) for yields. Use control charts to monitor batch-to-batch consistency in industrial-academic collaborations .
Q. How can LC-NMR differentiate between isomeric byproducts formed during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
